molecular formula C10H14O2 B8736278 octahydro-1,5-methano-3H-cyclopent[c]oxepin-3-one CAS No. 55764-18-6

octahydro-1,5-methano-3H-cyclopent[c]oxepin-3-one

Cat. No. B8736278
CAS RN: 55764-18-6
M. Wt: 166.22 g/mol
InChI Key: MHCQWHPTAZHNSX-UHFFFAOYSA-N
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Patent
US03981892

Procedure details

18 g of a 50 % peracetic acid solution in acetic acid containing 1 g of sodium acetate were added to a stirred mixture of 15 g of tricyclo[5.2.1.02,6 ]decane-8-one (which can be purchased from Ruhrchemie, Bruchstrasse, D-42 Oberhausen Holten, West Germany) and 9 g of anhydrous sodium acetate in 60 g of dichloromethane. The temperature of the reaction mixture was kept at 20°-25° by external cooling by means of a ice-water bath during the whole addition, then it was kept at this value during 48 hours while stirring.
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
solvent
Reaction Step One
Quantity
60 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4]O)(=[O:3])[CH3:2].C([O-])(=O)C.[Na+].[CH:11]12[CH2:21][CH:17](C(=O)C1)[CH:16]1[CH:12]2[CH2:13][CH2:14][CH2:15]1>C(O)(=O)C.ClCCl>[CH:11]12[CH2:21][CH:17]([O:4][C:1](=[O:3])[CH2:2]1)[CH:16]1[CH:12]2[CH2:13][CH2:14][CH2:15]1 |f:1.2|

Inputs

Step One
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
15 g
Type
reactant
Smiles
C12C3CCCC3C(C(C1)=O)C2
Name
Quantity
9 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
1 g
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
60 g
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at 20°-25°
TEMPERATURE
Type
TEMPERATURE
Details
by external cooling by means of a ice-water bath during the whole addition

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
C12C3CCCC3C(OC(C1)=O)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.